1,7-Dioxaspiro[3.5]nonan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
1,7-Dioxaspiro[3.5]nonan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s unique structure suggests it may participate in reactions typical of amines and spiro compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,7-Dioxaspiro[3.5]nonan-3-amine has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[3.5]nonan-3-amine involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
1,7-Dioxaspiro[3.5]nonan-3-amine can be compared to other similar compounds, such as:
1,7-Dioxaspiro[4.4]nonan-3-amine hydrochloride: This compound has a similar spiro structure but differs in its ring size and the presence of a hydrochloride group.
1,6-Dioxaspiro[3.5]nonan-3-amine: This compound has a similar molecular formula but differs in the position of the oxygen atoms within the spiro structure.
These comparisons highlight the uniqueness of this compound in terms of its specific ring size and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1,7-dioxaspiro[3.5]nonan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-5-10-7(6)1-3-9-4-2-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXQWTILNFESDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.